molecular formula C11H9NO2 B2356298 1H-Indole-2,3-dione, 7-cyclopropyl- CAS No. 1067188-04-8

1H-Indole-2,3-dione, 7-cyclopropyl-

Cat. No.: B2356298
CAS No.: 1067188-04-8
M. Wt: 187.198
InChI Key: KQVWZFKCFGPYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-2,3-dione, 7-cyclopropyl- is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of 7-cyclopropyl-1H-indole-2,3-dione, a derivative of indole, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, which play a crucial role in various biological activities .

Mode of Action

The interaction of 7-cyclopropyl-1H-indole-2,3-dione with its targets involves a cation and π interaction . This interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .

Biochemical Pathways

Indole derivatives, including 7-cyclopropyl-1H-indole-2,3-dione, can be produced from tryptophan by tryptophanase in many bacterial species . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Various bacterial strains have obtained the ability to transform and degrade indole .

Result of Action

The molecular and cellular effects of 7-cyclopropyl-1H-indole-2,3-dione’s action are diverse, given the wide range of biological activities of indole derivatives. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 7-cyclopropyl-1H-indole-2,3-dione can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of lithium, sodium, and potassium cations . More research is needed to fully understand how environmental factors influence the action of this compound.

Properties

IUPAC Name

7-cyclopropyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-8-3-1-2-7(6-4-5-6)9(8)12-11(10)14/h1-3,6H,4-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVWZFKCFGPYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C(=CC=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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